molecular formula C17H11F3N6O B10935791 5-Cyclopropyl-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-Cyclopropyl-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10935791
M. Wt: 372.30 g/mol
InChI Key: FYJSBZCQZPTQAY-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. The compound’s structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and additional functional groups that enhance its chemical reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Introduction of the oxadiazole moiety: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with a pyridine-4-carboxylic acid derivative and a suitable dehydrating agent to form the 1,3,4-oxadiazole ring.

    Cyclopropyl and trifluoromethyl group addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-Cyclopropyl-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with nucleic acids: Binding to DNA or RNA and influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activity and potential therapeutic applications.

    1,3,4-Oxadiazole derivatives: Investigated for their antimicrobial, antiviral, and anticancer properties.

    Trifluoromethyl-substituted compounds: Widely studied for their unique chemical reactivity and biological activity.

Uniqueness

5-Cyclopropyl-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its combination of structural features, including the pyrazolo[1,5-a]pyrimidine core, oxadiazole ring, and trifluoromethyl group. This unique combination enhances its chemical reactivity, biological activity, and potential therapeutic applications.

Properties

Molecular Formula

C17H11F3N6O

Molecular Weight

372.30 g/mol

IUPAC Name

2-[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C17H11F3N6O/c18-17(19,20)13-7-11(9-1-2-9)22-14-8-12(25-26(13)14)16-24-23-15(27-16)10-3-5-21-6-4-10/h3-9H,1-2H2

InChI Key

FYJSBZCQZPTQAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NN=C(O4)C5=CC=NC=C5

Origin of Product

United States

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